4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide
Description
Properties
IUPAC Name |
4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3O2S/c1-10(2)14(12,13)11-5-3-8(7-9)4-6-11/h8H,3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWPLOPHZFHPPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with chloroacetonitrile followed by reduction and subsequent sulfonation. The reaction conditions typically require the use of strong bases and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of reactors and continuous flow systems. The process is optimized to achieve high yields and purity, with rigorous quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkyl halides or amines are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, the compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: The compound has applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a valuable tool in probing biological systems.
Medicine: In the medical field, 4-(Aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting various diseases.
Industry: Industrially, the compound is utilized in the production of polymers, coatings, and other materials. Its unique properties contribute to the development of advanced materials with improved performance.
Mechanism of Action
The mechanism by which 4-(Aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, receptor ligand, or modulator of biological pathways. The exact mechanism depends on the context in which it is used and the specific biological system it interacts with.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine and Piperidinium Derivatives
- 4-(Aminomethyl)piperidinium (4AMP): Used in 2D perovskite materials (e.g., quantum well structures), 4AMP stabilizes the Dion−Jacobson phase due to its rigid piperidinium backbone and hydrogen-bonding capability. In contrast, 4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide contains a sulfonamide group instead of a cationic charge, which may reduce its utility in perovskites but enhance solubility for pharmaceutical applications .
- Bis(aminomethyl)piperidine Derivatives (e.g., 4a, 4b): Synthesized via azide reduction, these compounds exhibit dual aminomethyl groups, enabling macrocyclization. However, the dimethylamino analog of this compound was challenging to prepare, highlighting the sensitivity of dimethylamino group placement on reactivity .
Table 1: Structural and Functional Differences in Piperidine Derivatives
Pyridine-Based Analogs
- 4-(Aminomethyl)pyridine Derivatives: These compounds, such as 4-(methylamino)pyridine and 4-di(methylamino)pyridine, were tested for ion channel modulation in neurons. At 1–3 mM, they potentiated IBa currents more effectively than 4-aminopyridine (4-AP). The dimethylamino group in these analogs enhances bioactivity, suggesting that the dimethylaminomethyl group in this compound could similarly influence pharmacological properties. However, the piperidine backbone may confer distinct steric or pharmacokinetic profiles .
Table 2: Bioactivity Comparison with Pyridine Analogs
| Compound | Core Structure | Key Functional Groups | Bioactivity (IBa potentiation) | Notes |
|---|---|---|---|---|
| 4-AP | Pyridine | Amino group at 4-position | Baseline activity | Reference compound |
| 4-(Aminomethyl)pyridine | Pyridine | Aminomethyl at 4-position | Higher than 4-AP | Steric effects uncharacterized |
| Target compound | Piperidine | Sulfonamide, dimethylaminomethyl | Not tested | Hypothetical CNS applications |
Sulfonamide-Containing Compounds
- N-[4-(Piperidin-1-ylsulfonyl)phenyl]acetamide: This compound shares the piperidine-sulfonamide motif but lacks the aminomethyl group.
- Complex Sulfonamide Macrocycles (e.g., 8–10): Macrocyclization of sulfonamide-linked diacids yielded bis(lactams) with 17–18% efficiency. The target compound’s dimethylaminomethyl group could hinder similar macrocycle formation due to steric bulk, suggesting divergent synthetic pathways .
Key Research Findings and Implications
- Synthesis Challenges: The dimethylamino group’s introduction at the 4-position of piperidine remains problematic, necessitating alternative strategies (e.g., reductive amination post-macrocyclization) .
- Structural-Activity Relationships: The aminomethyl group enhances bioactivity in pyridine analogs , while sulfonamide groups improve solubility and hydrogen-bonding capacity .
- Divergent Applications : Piperidinium derivatives (e.g., 4AMP) excel in materials science, whereas sulfonamide analogs may prioritize pharmaceutical development due to tunable polarity and bioactivity.
Biological Activity
4-(Aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide, commonly referred to as a piperidine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is characterized by the presence of a sulfonamide group, which is known for its role in various therapeutic applications, including antimicrobial and anticancer activities.
- Molecular Formula : C8H18N2O2S
- Molecular Weight : 194.31 g/mol
- CAS Number : 1394702-33-0
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) values have been reported in studies focusing on its efficacy against bacterial strains.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 31.25 - 62.5 |
| Escherichia coli | 31.25 - 62.5 |
| Mycobacterium tuberculosis | 40 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promise in cancer research. Studies have demonstrated that derivatives of this piperidine sulfonamide inhibit tumor growth in various cancer cell lines.
- Case Study : A study evaluated the effects of this compound on human tumor xenografts in nude mice, reporting significant inhibition of tumor growth at well-tolerated doses. The compound modulated key biomarkers associated with cancer progression, indicating its potential as a therapeutic agent in oncology.
The biological activity of this compound is attributed to its ability to interfere with specific biochemical pathways within microbial and cancer cells. The sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby exerting its antimicrobial effects.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications to the piperidine ring and sulfonamide group can enhance biological activity. For instance, substituents on the piperidine nitrogen can significantly affect the potency against specific targets.
Recent Research Findings
Recent studies have focused on synthesizing novel derivatives of this compound to improve its pharmacological profile. For example:
- Sulfonamide Derivatives : Research has shown that introducing different alkyl groups to the sulfonamide enhances both antibacterial and anticancer activities while reducing cytotoxicity.
- In Vivo Studies : Investigations into the pharmacokinetics and biodistribution of these compounds have indicated favorable absorption and distribution characteristics, making them suitable for further development as therapeutic agents.
Q & A
Q. What are the common synthetic routes for preparing 4-(aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves sulfonylation of the piperidine scaffold. A multi-step approach may include:
Aminomethylation : Introducing the aminomethyl group via reductive amination or nucleophilic substitution.
Sulfonylation : Reacting with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .
- Critical Parameters :
- Temperature : Optimal range of 0–5°C during sulfonylation to minimize side reactions.
- Solvent : Use anhydrous dichloromethane or tetrahydrofuran to prevent hydrolysis .
- Stoichiometry : Excess sulfonyl chloride (1.2–1.5 equiv.) ensures complete reaction.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 2.8–3.2 ppm (N,N-dimethyl groups) and δ 3.5–4.0 ppm (piperidine CH₂).
- ¹³C NMR : Signals near 45 ppm (N-CH₃) and 55 ppm (piperidine carbons) confirm structural integrity .
- Infrared Spectroscopy (IR) : Strong absorption at ~1150 cm⁻¹ (S=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water mobile phase) assesses purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across assay conditions?
- Methodological Answer : Contradictions may arise from:
- Assay pH : Sulfonamides exhibit pH-dependent solubility; use buffered solutions (pH 7.4) to mimic physiological conditions .
- Protein Binding : Pre-incubate with serum albumin to account for nonspecific binding .
- Control Experiments : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase studies) to validate assay sensitivity .
- Statistical Analysis : Apply ANOVA or Tukey’s test to compare replicates and identify outliers .
Q. What computational strategies optimize the design of derivatives with enhanced target affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase). Focus on hydrogen bonding with active-site zinc ions .
- QSAR Models : Train models on datasets of sulfonamide derivatives to predict logP and IC₅₀ values. Key descriptors include polar surface area and sulfonamide group geometry .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and identify flexible regions for structural modification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
